3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Catalog No.
S1524561
CAS No.
148204-28-8
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-y...

CAS Number

148204-28-8

Product Name

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

IUPAC Name

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3

InChI Key

ATYQDEIGHYQNLP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CCCO)OC

Synonyms

3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCO)OC

Here's what we can glean from scientific literature:

  • Structural Similarity: This compound shares structural features with known Tetrahydroisoquinoline (THIQ) derivatives. THIQs are a class of organic compounds with a variety of biological activities . Research into other THIQ derivatives suggests potential applications in areas like neurodegenerative diseases and anticonvulsant medications . However, further research is needed to determine if 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol possesses similar properties.

Given the limited information, it is currently difficult to discuss established scientific research applications of this specific compound.

Future Research Directions:

Based on the structural similarity to THIQs, future research on 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol could explore its potential in areas like:

  • Central Nervous System (CNS) Activity: Investigating its interaction with neurotransmitter systems or its effects on neurodegenerative diseases.
  • Anticonvulsant Properties: Studying its potential to control seizures.

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a chemical compound characterized by its structure, which includes a tetrahydroisoquinoline moiety substituted with methoxy groups at the 6 and 7 positions. This compound belongs to a class of isoquinoline derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. The molecular formula for this compound is C${14}$H${21}$N O$_{3}$, and it features a propanol side chain that contributes to its chemical properties and reactivity.

The chemical reactivity of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol can be explored through various synthetic pathways. One notable reaction involves the transformation of the tetrahydroisoquinoline core through electrophilic substitutions or nucleophilic additions. For instance, the compound can undergo reactions with electrophiles such as alkyl halides or acyl chlorides to form more complex derivatives. Additionally, it can participate in oxidation reactions, yielding corresponding carbonyl compounds or other functionalized derivatives .

Compounds related to 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol have been studied for their biological activities. Isoquinoline derivatives are often associated with a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The specific biological activity of this compound may stem from its ability to interact with various biological targets such as receptors or enzymes involved in neurotransmission and metabolic processes .

The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like phenolic compounds or amines, cyclization can be facilitated under acidic or basic conditions to form the tetrahydroisoquinoline structure.
  • Alkylation: The introduction of the propanol side chain can be accomplished via alkylation reactions using suitable alkyl halides and bases.
  • Reduction Reactions: If starting materials contain carbonyl functionalities, reduction steps may be employed to yield the desired alcohol form .

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity profile, this compound may serve as a lead structure for developing new therapeutic agents targeting neurological disorders or inflammatory conditions.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for creating more complex molecular architectures.

Studies investigating the interactions of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol with biological systems are crucial for understanding its pharmacodynamics. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating the effects on cell lines to determine cytotoxicity or therapeutic efficacy.

Such interactions could elucidate its mechanism of action and inform further development as a drug candidate .

Several compounds share structural similarities with 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-MethoxyisoquinolineMethoxy group at position 6Lacks propanol side chain
7-HydroxyisoquinolineHydroxy group at position 7No methoxy substitution
6-BromoisoquinolineBromine substitution at position 6Halogen instead of methoxy group

The unique combination of both methoxy groups and the propanol side chain in 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol distinguishes it from these similar compounds and may contribute to its distinct biological properties .

XLogP3

1.3

Dates

Modify: 2023-07-17

Explore Compound Types